(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene
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Overview
Description
SCH-900229 is a potent presenilin 1 selective γ-secretase inhibitor, primarily researched for its potential in treating Alzheimer’s Disease . This compound has garnered significant attention due to its specificity and efficacy in inhibiting γ-secretase, an enzyme complex involved in the production of amyloid-β peptides, which are implicated in Alzheimer’s pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH-900229 involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of β-aminosulfone analogues, which are crucial for the compound’s activity . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of SCH-900229 requires scaling up the laboratory synthesis protocols while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
SCH-900229 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common in the modification of the compound’s structure to enhance its properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of SCH-900229 with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
SCH-900229 has a wide range of scientific research applications:
Mechanism of Action
SCH-900229 exerts its effects by selectively inhibiting the γ-secretase enzyme complex, specifically targeting presenilin 1. This inhibition reduces the production of amyloid-β peptides, which are believed to play a critical role in the development of Alzheimer’s Disease. The compound binds to the active site of γ-secretase, preventing its interaction with amyloid precursor protein and subsequent cleavage into amyloid-β .
Comparison with Similar Compounds
Similar Compounds
DAPT: Another γ-secretase inhibitor, but less selective compared to SCH-900229.
Semagacestat: A γ-secretase inhibitor that was discontinued due to adverse effects.
Avagacestat: A γ-secretase inhibitor with a different selectivity profile.
Uniqueness of SCH-900229
SCH-900229 stands out due to its high selectivity for presenilin 1, which reduces the likelihood of off-target effects and enhances its therapeutic potential. This selectivity makes it a promising candidate for further development and clinical trials .
Properties
CAS No. |
1100361-36-1 |
---|---|
Molecular Formula |
C21H21ClF2O6S2 |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene |
InChI |
InChI=1S/C21H21ClF2O6S2/c1-31(25,26)11-8-18-15-12-30-20-17(24)7-6-16(23)19(20)21(15,9-10-29-18)32(27,28)14-4-2-13(22)3-5-14/h2-7,15,18H,8-12H2,1H3/t15-,18-,21-/m0/s1 |
InChI Key |
AMXSRXZYBDALJG-XERREHJYSA-N |
SMILES |
CS(=O)(=O)CCC1C2COC3=C(C=CC(=C3C2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F |
Isomeric SMILES |
CS(=O)(=O)CC[C@H]1[C@@H]2COC3=C(C=CC(=C3[C@@]2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F |
Canonical SMILES |
CS(=O)(=O)CCC1C2COC3=C(C=CC(=C3C2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SCH-900229; SCH 900229; SCH900229. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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